molecular formula C16H15ClN5NaO6PS2+ B1486764 Sp-8-pCPT-cyclic GMPS Sodium CAS No. 200716-65-0

Sp-8-pCPT-cyclic GMPS Sodium

Cat. No.: B1486764
CAS No.: 200716-65-0
M. Wt: 526.9 g/mol
InChI Key: JERAACMSJYSCBY-NHKOSUOISA-N
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Description

Sp-8-pCPT-cyclic GMPS Sodium is a potent activator of cGKIα/β and cGKII (cGMP-dependent protein kinase G) as well as PKA (cAMP-dependent protein kinase II). It retains excellent cell membrane permeability and phosphodiesterase stability .


Molecular Structure Analysis

The molecular formula of this compound is C16H14N5ClO6S2P•Na, and it has a molecular weight of 525.85 . The compound is a derivative of cyclic GMP, with both the amino group in position 2 and the nitrogen in position 1 involved in a phenyl-substituted 5-membered ring system fused to the purine structure .


Physical and Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 525.85. It is soluble in water .

Mechanism of Action

Sp-8-pCPT-cyclic GMPS Sodium acts as a potent activator of cGKIα/β and cGKII (cGMP-dependent protein kinase G) as well as PKA (cAMP-dependent protein kinase II). It retains excellent cell membrane permeability and phosphodiesterase stability .

Properties

IUPAC Name

sodium;9-[(6R,7aR)-7-hydroxy-2-oxido-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/t8?,10?,11-,14+,29?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACMSJYSCBY-NHKOSUOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)([O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@@H](C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)([O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN5NaO6PS2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849599
Record name sodium;9-[(6R,7aR)-7-hydroxy-2-oxido-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160385-87-5
Record name sodium;9-[(6R,7aR)-7-hydroxy-2-oxido-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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